molecular formula C12H16ClN5O3 B12910067 5'-Chloro-5'-deoxy-N,N-dimethyladenosine CAS No. 59987-43-8

5'-Chloro-5'-deoxy-N,N-dimethyladenosine

Cat. No.: B12910067
CAS No.: 59987-43-8
M. Wt: 313.74 g/mol
InChI Key: KLHFNUBNTSXJOK-WOUKDFQISA-N
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Description

(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino purine moiety attached to a tetrahydrofuran ring. Its intricate molecular arrangement makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective chloromethylation, and the introduction of the dimethylamino purine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, making it feasible to produce the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for probing biological processes and developing new diagnostic and therapeutic agents.

Medicine

In medicine, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. Additionally, the dimethylamino purine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • (2S,3S,4R,5R)-2-(Bromomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • (2S,3S,4R,5R)-2-(Iodomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Uniqueness

Compared to these similar compounds, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific reactivity profile and the stability of the chloromethyl group. This stability allows for selective reactions that may not be feasible with other halomethyl derivatives. Additionally, the presence of the dimethylamino purine moiety enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

CAS No.

59987-43-8

Molecular Formula

C12H16ClN5O3

Molecular Weight

313.74 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

KLHFNUBNTSXJOK-WOUKDFQISA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O

Origin of Product

United States

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